2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline
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Overview
Description
2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperidine ring, which is further functionalized with a cyclopropylpyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents onto the quinoxaline core.
Scientific Research Applications
2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine: If found to have pharmacological activity, this compound could be developed into a drug for treating various diseases. Its structure suggests potential interactions with specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methylquinoxaline: shares structural similarities with other quinoxaline derivatives, such as this compound.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds also feature a piperidine ring and have been synthesized using similar methods.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylpyridazinyl group, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15-22(24-20-5-3-2-4-19(20)23-15)27-12-10-16(11-13-27)14-28-21-9-8-18(25-26-21)17-6-7-17/h2-5,8-9,16-17H,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDTVOHWTHZKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)COC4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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